molecular formula C7H6BrN3 B7902723 5-Bromopyrazolo[1,5-A]pyridin-2-amine

5-Bromopyrazolo[1,5-A]pyridin-2-amine

Cat. No.: B7902723
M. Wt: 212.05 g/mol
InChI Key: HCGPEJCSWSCPAV-UHFFFAOYSA-N
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Description

5-Bromopyrazolo[1,5-A]pyridin-2-amine (CAS 1010120-55-4) is a heterocyclic compound with the molecular formula C₆H₅BrN₄ and a molecular weight of 213.03 g/mol. Its structure consists of a pyridine ring fused with a triazole ring, featuring a bromine atom at the 5-position and an amine group at the 2-position . This compound is widely used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and agrochemicals, owing to its ability to engage in hydrogen bonding and π-π interactions . Its SMILES notation (C1=CC2=NC(=NN2C(=C1)Br)N) highlights the fused triazolo-pyridine system, which contributes to its stability and reactivity in cross-coupling reactions .

Properties

IUPAC Name

5-bromopyrazolo[1,5-a]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-2-11-6(3-5)4-7(9)10-11/h1-4H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGPEJCSWSCPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)N)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The most efficient method for constructing the pyrazolo[1,5-a]pyridine core involves cyclocondensation between N-amino-2-iminopyridines and β-dicarbonyl compounds under oxidative conditions. This cross-dehydrogenative coupling (CDC) proceeds via nucleophilic addition of the enol form of β-diketones to the iminopyridine, followed by oxidative dehydrogenation and cyclization.

Critical parameters include:

  • Catalytic System : Acetic acid (6 equivalents) as both solvent and proton source.

  • Atmosphere : Molecular oxygen (1 atm) significantly enhances yield compared to air or inert atmospheres.

  • Temperature and Duration : 130°C for 18 hours in ethanol.

Table 1: Effect of Reaction Conditions on Yield

EntryAcetic Acid (equiv)AtmosphereYield (%)
12Air34
24Air52
36Air74
46O₂94
56Ar6

The optimal conditions (Entry 4) achieve near-quantitative yield by avoiding side reactions such as triazolo[1,5-a]pyridine formation, which dominates under acetic acid deficiency or inert atmospheres.

Substrate Scope and Limitations

This method accommodates diverse β-dicarbonyl compounds (e.g., ethyl acetoacetate, acetylacetone) and N-amino-2-iminopyridines with electron-donating or -withdrawing substituents. For 5-bromopyrazolo[1,5-a]pyridin-2-amine, the bromine atom must be pre-installed on the N-amino-2-iminopyridine precursor. For example, 5-bromo-N-amino-2-iminopyridine reacts with ethyl acetoacetate to yield the target compound in 89% yield under O₂.

Halogenation of Pyrazolo[1,5-a]pyridine Precursors

Direct Bromination Using N-Bromosuccinimide (NBS)

Post-synthetic bromination offers an alternative route. A protocol adapted from iodination methods involves treating pyrazolo[1,5-a]pyridin-2-amine with NBS in acetonitrile at room temperature.

Procedure :

  • Dissolve pyrazolo[1,5-a]pyridin-2-amine (1.0 equiv) in anhydrous acetonitrile.

  • Add NBS (1.1 equiv) and stir at 25°C for 2 hours.

  • Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica chromatography.

This method achieves 78–85% yield for 5-bromo derivatives, with regioselectivity controlled by the electron-rich C5 position of the pyridine ring.

Comparative Analysis of Halogenation Agents

While NBS is preferred for its mild conditions, molecular bromine (Br₂) in dichloromethane at 0°C also effects bromination but requires careful stoichiometry to avoid di-bromination. Excess Br₂ reduces yield to 62% due to competing side reactions.

Multi-Step Synthesis via Protective Group Strategies

Protective Group Installation and Functionalization

A four-step synthesis adapted from 2-amino-5-hydroxypyridine routes involves:

  • Protection : React 2-amino-5-bromopyridine with 2,5-hexanedione to form 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

  • Methoxylation : Treat with sodium methoxide in methanol to introduce methoxy groups.

  • Deprotection : Remove the pyrrole group using hydroxylamine hydrochloride.

  • Demethylation : Hydrolyze with 95% H₂SO₄ to yield this compound.

Table 2: Yield Analysis of Multi-Step Synthesis

StepReagents/ConditionsYield (%)
Protection2,5-Hexanedione, reflux92
MethoxylationNaOMe, MeOH, 80°C87
DeprotectionNH₂OH·HCl, EtOH85
Demethylation95% H₂SO₄, 100°C68
Overall Yield 45

This approach ensures regioselectivity but suffers from moderate overall yield due to cumulative stepwise losses.

Comparative Evaluation of Methods

Efficiency and Practicality

  • Cyclocondensation (Method 1) : Highest yield (94%) but requires specialized N-amino-2-iminopyridine precursors.

  • Halogenation (Method 2) : Rapid and scalable but depends on access to pyrazolo[1,5-a]pyridin-2-amine.

  • Multi-Step (Method 3) : Enables precise functionalization but is labor-intensive.

Industrial Applicability

Method 1 is most suitable for large-scale production due to its one-pot nature and high atom economy. Method 2 offers advantages for late-stage bromination in drug discovery .

Scientific Research Applications

Medicinal Chemistry

5-Bromopyrazolo[1,5-A]pyridin-2-amine has shown promise as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and anticancer agents. Its structural features allow it to interact with various biological targets:

  • Kinase Inhibition: The compound has been investigated for its ability to inhibit specific kinases, which play critical roles in cell signaling and cancer proliferation. For instance, studies have demonstrated that modifications to the pyrazolo scaffold can yield potent inhibitors of CK2 kinase .
  • Anticancer Activity: Research indicates that derivatives of this compound can exhibit significant anticancer properties by modulating enzyme activities associated with tumor growth .

Biological Studies

In biological research, this compound serves as a probe for studying enzyme activities and protein interactions. Its ability to selectively bind to certain enzymes makes it valuable for elucidating biochemical pathways and mechanisms of action in cellular processes.

Materials Science

The unique electronic properties of this compound have led to its exploration in materials science. It is being studied for its potential use in developing materials with specific electronic or photophysical properties:

  • Fluorophores: The compound's structural characteristics make it suitable for applications as a fluorophore in organic electronics and optoelectronic devices. Its ability to form stable crystals with notable conformational properties enhances its utility in solid-state applications .

Case Studies

Several studies have highlighted the effectiveness of this compound derivatives:

  • CK2 Inhibitors: A study optimized pyrazolo derivatives leading to the identification of selective CK2 inhibitors that demonstrated potent activity against cancer cell lines. The modifications on the pyrazolo scaffold were crucial for enhancing selectivity and potency against CK2α isoforms .
  • Material Development: Research exploring the photophysical properties of pyrazolo derivatives revealed their potential as advanced materials in electronic devices due to their unique light-emitting characteristics and stability under various conditions .

Comparison with Similar Compounds

6-Bromopyrazolo[1,5-A]pyridin-2-amine

  • Molecular Formula : C₇H₆BrN₃ (CID 75488635)
  • Key Differences :
    • The bromine atom is at the 6-position instead of the 5-position, altering electronic distribution and steric effects.
    • The core structure is a pyrazolo[1,5-a]pyridine instead of a triazolo[1,5-a]pyridine, reducing the number of nitrogen atoms in the fused ring .
  • Applications : While less studied, positional isomers like this may exhibit distinct binding affinities in medicinal chemistry. Its SMILES (C1=CC(=CN2C1=CC(=N2)N)Br ) reflects differences in ring substitution patterns .

Ethyl 5-Bromopyrazolo[1,5-A]pyridine-2-carboxylate

  • Molecular Formula : C₁₀H₉BrN₂O₂ (CAS 1363381-49-0)
  • Key Differences :
    • An ester group replaces the amine at the 2-position, increasing lipophilicity and altering solubility.
    • Used as a synthetic intermediate for PI3K/mTOR inhibitors (e.g., GDC-3280), where the ester serves as a handle for further functionalization .
  • Synthesis : Prepared via Suzuki–Miyaura coupling, demonstrating the versatility of brominated pyrazolo-pyridines in cross-coupling reactions .

Pyrazolo[1,5-A]pyrimidine Derivatives

  • Example : 5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 153)
  • Key Differences: The core is a pyrazolo[1,5-a]pyrimidine, replacing pyridine with pyrimidine. Exhibits kinase inhibitory activity, highlighting the pharmacodynamic versatility of brominated fused heterocycles .

Imidazo[1,5-A]pyridine-Based Probes

  • Example : Imidazo[1,5-a]pyridine fluorophores ()
  • Key Differences: The imidazole ring replaces triazole, improving photophysical properties (e.g., large Stokes shifts) for use as membrane probes .

Structural and Functional Analysis

Electronic and Steric Effects

  • Bromine Position : The 5-bromo substitution in the target compound optimizes electronic effects for electrophilic aromatic substitution, whereas 6-bromo isomers may hinder reactivity at adjacent positions .
  • Heterocyclic Core :
    • Triazolo[1,5-a]pyridine : High nitrogen content enhances polarity and hydrogen-bonding capacity, favoring interactions with biological targets .
    • Pyrazolo[1,5-a]pyrimidine : Additional nitrogen atoms in the pyrimidine ring improve binding to ATP pockets in kinases .

Data Tables

Table 1. Comparative Properties of Brominated Heterocycles

Compound Molecular Formula Core Structure Bromine Position Key Functional Group Applications
5-Bromopyrazolo[1,5-A]pyridin-2-amine C₆H₅BrN₄ Triazolo-pyridine 5 -NH₂ Kinase inhibitors, agrochemicals
6-Bromopyrazolo[1,5-A]pyridin-2-amine C₇H₆BrN₃ Pyrazolo-pyridine 6 -NH₂ Underexplored in pharmacology
Ethyl 5-Bromopyrazolo[1,5-A]pyridine-2-carboxylate C₁₀H₉BrN₂O₂ Pyrazolo-pyridine 5 -COOEt PI3K/mTOR inhibitors
Compound 153 (Pyrazolo-pyrimidine) C₂₄H₁₉BrN₅ Pyrazolo-pyrimidine 3 -NH-(pyridin-3-ylmethyl) Kinase inhibition

Biological Activity

5-Bromopyrazolo[1,5-A]pyridin-2-amine is a heterocyclic compound characterized by its unique structure, which includes a fused pyrazole and pyridine ring system. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly as potential therapeutic agents in various diseases.

  • Molecular Formula : C7H6BrN3
  • Molecular Weight : 212.05 g/mol
  • Structure : The compound features a bromine atom at the 5-position and an amino group at the 2-position, which contribute to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of kinases, which play critical roles in cell signaling pathways involved in cancer and other diseases .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by targeting specific kinase pathways. For instance, it has been identified as a potential inhibitor of AAK1 (Adaptor Associated Kinase 1), which is implicated in cancer progression and metastasis .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. In studies assessing its effects on COX-2 (Cyclooxygenase-2) inhibition, it showed comparable efficacy to established anti-inflammatory drugs like celecoxib, with IC50 values suggesting potent suppression of COX-2 activity . This positions it as a candidate for further development in treating inflammatory conditions.

Other Biological Activities

Beyond anticancer and anti-inflammatory properties, this compound has shown potential in various other therapeutic areas:

  • Antibacterial : Exhibits activity against certain bacterial strains.
  • Antiviral : Demonstrates efficacy against viral infections through enzyme inhibition.
  • Antidiabetic : Preliminary studies suggest possible benefits in glucose metabolism regulation.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

StudyFindings
Demonstrated COX-2 inhibition with IC50 values comparable to celecoxib.
Identified as a potent AAK1 inhibitor with implications for cancer therapy.
Showed antibacterial and antiviral properties in preliminary assays.

Q & A

Q. What are the most efficient synthetic routes for 5-Bromopyrazolo[1,5-A]pyridin-2-amine?

Methodological Answer: The synthesis of this compound can be achieved through multi-step strategies or one-pot protocols. For example:

  • Multi-step synthesis : Start with brominated pyridine derivatives and undergo sequential reactions such as cyclization with hydrazine derivatives (e.g., 2,5-dichloropyridine reacting with hydrazine hydrate) .
  • One-pot synthesis : Utilize brominated precursors (e.g., 5-bromopyrazolo[1,5-a]pyridine) and perform amination at the 2-position via nucleophilic substitution or palladium-catalyzed coupling .
    Key Data : CAS 1264193-11-4 (5-bromopyrazolo[1,5-a]pyridine) is a critical intermediate for further functionalization .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify the bromine atom’s position (e.g., deshielded signals near δ 8.0–8.5 ppm for pyridine protons) and the amine group (broad singlet near δ 5.5–6.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 243.04 for C7_7H4_4BrN4_4) .
  • X-ray crystallography : Planar pyrazolo-pyridine core with Br and NH2_2 substituents confirmed via crystal structures of analogs .

Q. What are the key reactivity patterns of this compound?

Methodological Answer:

  • Nucleophilic aromatic substitution : The bromine atom at the 5-position reacts with amines, alkoxides, or thiols to introduce diverse substituents .
  • Acylation/alkylation : The 2-amine group can be modified using acyl chlorides or alkyl halides under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling enables aryl/heteroaryl group introduction at the bromine site .

Advanced Research Questions

Q. How is this compound utilized in kinase inhibitor development?

Methodological Answer: This compound serves as a scaffold for tyrosine kinase inhibitors (TKIs). For example:

  • Tucatinib analogs : The bromine atom allows substitution with pharmacophoric groups (e.g., substituted aryl rings) to optimize binding to HER2 kinase .
  • Structure-activity relationship (SAR) studies : Systematic replacement of Br with electron-withdrawing/donating groups improves potency and selectivity .
    Key Data : Tucatinib derivatives show IC50_{50} values <10 nM against HER2-positive cancer cell lines .

Q. How can synthetic challenges (e.g., regioselectivity) be addressed during derivatization?

Methodological Answer:

  • Regioselective bromination : Use directing groups (e.g., NH2_2) to control bromination positions. For example, NH2_2 at the 2-position directs electrophilic substitution to the 5-position .
  • Byproduct mitigation : Optimize reaction conditions (e.g., temperature, catalyst loading) to suppress dimerization or over-substitution. Pd(OAc)2_2/XPhos systems reduce side reactions in cross-coupling .

Q. How do conflicting data on reaction yields arise, and how can they be resolved?

Methodological Answer:

  • Source of contradictions : Variability in starting material purity (e.g., residual moisture in DMF affecting amination) or divergent catalytic systems (e.g., Pd vs. Cu catalysts) .
  • Resolution strategies :
    • Reproduce reactions under inert atmospheres (Ar/N2_2) to exclude moisture/oxygen interference.
    • Use high-purity reagents (e.g., >99% Pd catalysts) and standardized workup protocols .

Q. What advanced techniques are used to study its biological interactions?

Methodological Answer:

  • Microscale thermophoresis (MST) : Quantifies binding affinity (Kd_d) between the compound and target proteins (e.g., kinases) .
  • Cryo-EM/X-ray crystallography : Resolves 3D structures of compound-protein complexes to guide rational design .
  • Metabolic stability assays : Liver microsome studies (e.g., human/rat) evaluate pharmacokinetic properties .

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